molecular formula C24H25N5O3S B2720781 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1208529-59-2

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2720781
CAS No.: 1208529-59-2
M. Wt: 463.56
InChI Key: GGQRQHUPDBKKEQ-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS: 1210275-91-4) features a benzothiadiazole core linked to a furan-2-yl group and a 4-(4-methoxyphenyl)piperazine moiety via an ethyl chain . Its molecular formula is C₂₅H₂₆N₄O₃S, with a molecular weight of 462.57 g/mol. The benzothiadiazole ring, an electron-deficient heterocycle, may enhance π-π stacking interactions with biological targets compared to benzofuran or benzothiophene derivatives .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-31-19-7-5-18(6-8-19)28-10-12-29(13-11-28)22(23-3-2-14-32-23)16-25-24(30)17-4-9-20-21(15-17)27-33-26-20/h2-9,14-15,22H,10-13,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQRQHUPDBKKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperazine derivative: The piperazine ring is often synthesized through the reaction of diethanolamine with appropriate halogenated compounds.

    Coupling reactions: The furan and piperazine derivatives are then coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Core Heterocycle Modifications

The benzothiadiazole core distinguishes the target compound from analogs with benzofuran, benzothiophene, or indole scaffolds. Key differences include:

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Yield (%) Evidence ID
Target Compound 2,1,3-Benzothiadiazole 4-(4-Methoxyphenyl)piperazine, furan-2-yl N/A N/A
N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) Benzofuran 4-(2-Methoxyphenyl)piperazine, 5-iodo 239–240 (HCl salt) 63
Benzo[b]thiophene-2-carboxamide (35) Benzothiophene 4-(2-Methoxyphenyl)piperazine 214–216 62
1H-Indole-2-carboxylic acid amide (36) Indole 4-(2,3-Dichlorophenyl)piperazine 226–228 (HCl salt) 40
5-Iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide (14) Benzofuran 4-(2-Methoxyphenyl)piperazine, 5-iodo 151–154 49

Key Observations :

  • Electron-deficient cores (e.g., benzothiadiazole) may improve target binding compared to electron-rich benzofuran or indole .
  • Halogenation : Iodo-substituted benzofurans (e.g., compounds 34, 14) exhibit higher melting points, likely due to enhanced crystallinity .

Piperazine Substitution Patterns

The 4-(4-methoxyphenyl)piperazine group in the target compound contrasts with analogs bearing electron-withdrawing or bulky substituents:

Compound Name Piperazine Substituent Biological Implications Evidence ID
Target Compound 4-(4-Methoxyphenyl) Potential serotonin 5-HT₁A/5-HT₂A affinity
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (13) 2,3-Dichlorophenyl Enhanced dopamine D₂/D₃ selectivity
1H-Indole-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-trans-but-2-enyl}-amide (17) 2,3-Dichlorophenyl Improved metabolic stability
N-(2-(furan-2-yl)-2-morpholino-ethyl)oxamide Morpholine (non-aromatic) Reduced receptor selectivity

Key Observations :

  • Methoxyphenyl vs. Dichlorophenyl : Methoxy groups enhance solubility, while chloro substituents increase lipophilicity and receptor selectivity .
  • Trans-but-2-enyl linkers (e.g., compound 17) improve conformational flexibility but may reduce synthetic yields (47% in compound 17 vs. 63% in compound 34) .

Research Findings and Implications

Structural Advantages of Benzothiadiazole : The target compound’s benzothiadiazole core may offer superior binding to enzymes or receptors compared to benzofuran derivatives, as seen in benzothiazole-based anticancer agents .

Role of 4-Methoxyphenylpiperazine : This group is associated with CNS activity but may require optimization for selectivity—replacing methoxy with chloro (e.g., compound 13) could enhance dopamine receptor affinity .

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications based on recent studies.

Compound Structure and Properties

The molecular formula of compound 1 is C26H31N3O4C_{26}H_{31}N_{3}O_{4} with a molecular weight of 449.5 g/mol. The structure includes a furan moiety, a piperazine ring, and a benzothiadiazole group, which contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC26H31N3O4
Molecular Weight449.5 g/mol
CAS Number887212-10-4
StructureStructure

Synthesis

The synthesis of compound 1 involves several steps, typically starting with the preparation of the furan and benzothiadiazole intermediates. The following synthetic route is commonly employed:

  • Preparation of Furan Intermediate : This is achieved using furan-2-carboxylic acid.
  • Formation of Piperazine Ring : The piperazine derivative is introduced through a coupling reaction.
  • Final Coupling : The final product is obtained by coupling the furan and benzothiadiazole components under controlled conditions.

The biological activity of compound 1 has been linked to its interaction with various molecular targets, particularly in the modulation of inflammatory pathways. Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain response .

Antinociceptive and Anti-inflammatory Effects

Studies have demonstrated that compound 1 exhibits significant antinociceptive (pain-relieving) and anti-inflammatory properties. In one study, it was shown to reduce inflammation in animal models by inhibiting COX-1 and COX-2 activities.

Key Findings:

  • In vitro Studies : Compound 1 displayed IC50 values in the low micromolar range against COX enzymes.
  • In vivo Studies : Animal models treated with compound 1 showed reduced paw edema and pain response compared to control groups.

Study on Pain Relief

In a controlled experiment involving rats subjected to inflammatory pain models, administration of compound 1 resulted in a statistically significant reduction in pain scores compared to untreated controls. The study highlighted the compound's potential as a novel analgesic agent.

Study on Cancer Cell Lines

Another study evaluated the cytotoxic effects of compound 1 on various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116). The results indicated that compound 1 exhibited selective cytotoxicity, with IC50 values suggesting efficacy comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of compound 1, it is useful to compare it with structurally similar compounds known for their pharmacological effects.

Compound NameBiological ActivityIC50 (µM)
N-(4-methoxyphenyl)piperazine derivativeCOX inhibition5.0
Benzothiadiazole derivativesAnticancer activity10.0
Furan-based compoundsAntimicrobial propertiesVaries

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